4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C17H16ClNO3. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and a 2-phenylbutanoyl amide group at the 2-position.
Preparation Methods
The synthesis of 4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-phenylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-phenylbutanoyl chloride is added dropwise to a solution of 4-chlorobenzoic acid in an appropriate solvent, such as dichloromethane, under stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol.
Chemical Reactions Analysis
4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the 2-phenylbutanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Scientific Research Applications
4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-chloro-2-[(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound has a similar structure but features a chlorophenoxyacetyl group instead of a phenylbutanoyl group.
4-chloro-2-[(2-methylbutanoyl)amino]benzoic acid: This compound has a methylbutanoyl group instead of a phenylbutanoyl group, which may result in different biological activities and chemical properties.
Properties
IUPAC Name |
4-chloro-2-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-10-12(18)8-9-14(15)17(21)22/h3-10,13H,2H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZCIYJFUWKAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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